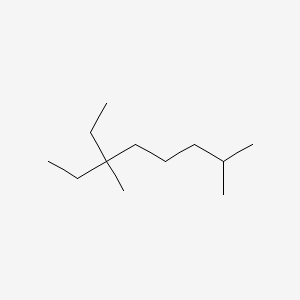
6-Ethyl-2,6-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2,6-dimethyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of carbon atoms with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons with single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,6-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, more useful ones using heat, pressure, and catalysts. The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,6-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom replaces a hydrogen atom, and nitration, where a nitro group is introduced.
Common Reagents and Conditions
Halogenation: This reaction typically uses halogens such as chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat to initiate the reaction.
Nitration: This reaction involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperatures to introduce a nitro group.
Major Products Formed
Halogenation: The major products are haloalkanes, such as 6-chloro-2,6-dimethyloctane or 6-bromo-2,6-dimethyloctane.
Nitration: The major product is 6-nitro-2,6-dimethyloctane.
Scientific Research Applications
6-Ethyl-2,6-dimethyloctane has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reference compound in the study of hydrocarbon behavior and properties. Additionally, it serves as a model compound in the development of new catalytic processes and reaction mechanisms.
In the field of biology, this compound can be used as a hydrophobic probe to study membrane interactions and lipid behavior. Its structural properties make it suitable for investigating the effects of branched alkanes on biological membranes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,6-dimethyloctane involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
3-Ethyl-2,6-dimethyloctane: Another branched alkane with a similar carbon skeleton but different branching positions.
2,2,5-Trimethylhexane: A branched alkane with a different arrangement of methyl groups.
Uniqueness
6-Ethyl-2,6-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the carbon chain affects its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying the effects of branching on hydrocarbon behavior.
Properties
CAS No. |
62183-54-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
6-ethyl-2,6-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-12(5,7-2)10-8-9-11(3)4/h11H,6-10H2,1-5H3 |
InChI Key |
DGFWFJRTTJTVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















